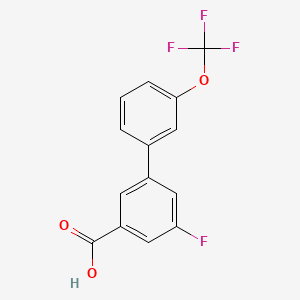

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Vue d'ensemble

Description

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol . It is characterized by the presence of a fluorine atom at the 5-position of the benzoic acid ring and a trifluoromethoxy group at the 3-position of the phenyl ring . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzoic acid and 3-trifluoromethoxyaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups.

3-Fluoro-5-(trifluoromethoxy)benzoic acid: Another structurally related compound with different substitution patterns.

Uniqueness

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of fluorine atoms, enhances its biological activity, making it a subject of interest for drug development and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 288.16 g/mol

- CAS Number : 1261772-10-0

The presence of multiple fluorine atoms in its structure significantly influences its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances binding affinity to proteins and enzymes through:

- Hydrogen Bonding : The electronegative fluorine atoms facilitate strong hydrogen bonds with target proteins.

- Hydrophobic Interactions : The lipophilic nature of the compound allows it to penetrate biological membranes effectively.

These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar fluorinated structures can inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several trifluoromethyl-substituted benzoic acids, including this compound. Results demonstrated effective inhibition against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 4 µg/mL depending on the strain tested .

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. The fluorinated structure enhances its ability to modulate signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated a dose-dependent reduction in viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly concerning cyclooxygenase (COX) enzymes involved in inflammatory processes.

Research Findings

A comparative analysis revealed that compounds with trifluoromethyl substitutions displayed enhanced inhibitory activity against COX enzymes compared to their non-fluorinated counterparts. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the efficacy and biological activity of this compound, a comparison with similar fluorinated compounds reveals distinct advantages:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | 0.5 - 4 | 15 | COX |

| Trifluoromethyl benzoic acid | 2 - 8 | 20 | COX |

| Non-fluorinated benzoic acid | >10 | >30 | NA |

The data indicates that the presence of fluorine significantly enhances both antimicrobial and anticancer activities when compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIABJVEIPIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691768 | |

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261460-04-1 | |

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.